Superior Inhibitory Activity of Beta-Mangostin on Mammalian DNA Polymerases and Topoisomerases Compared to Other Mangosteen Xanthones
In a direct comparative study of eight xanthones isolated from Garcinia mangostana, β-Mangostin was identified as the strongest inhibitor of mammalian DNA polymerases (Pols) and human DNA topoisomerases (Topos) [1]. Its potency was significantly greater than that of α-Mangostin and other isolated xanthones [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | DNA Pols: IC50 = 6.4-39.6 µM; Human Topos: IC50 = 8.5-10 µM |
| Comparator Or Baseline | Seven other isolated xanthones, including α-Mangostin, γ-Mangostin, and garcinone D |
| Quantified Difference | β-Mangostin was the 'strongest inhibitor' among the eight compounds tested. |
| Conditions | In vitro enzymatic assays using purified mammalian DNA polymerases (Pol α, β, γ, δ, ε, η, ι, κ, λ, μ) and human DNA topoisomerases I and II. |
Why This Matters
This unique potency profile makes β-Mangostin the preferred and non-substitutable tool compound for investigating the role of DNA replication and repair enzymes in cancer and other disease models.
- [1] Onodera, T., et al. Screening of mammalian DNA polymerase and topoisomerase inhibitors from Garcinia mangostana L. and analysis of human cancer cell proliferation and apoptosis. Int J Oncol. 48(3), 1145-1152 (2016). View Source
